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molecular formula C11H11NO7 B8399435 Ethyl 4-hydroxy-3-methoxy-5-nitrophenylglyoxylate

Ethyl 4-hydroxy-3-methoxy-5-nitrophenylglyoxylate

Cat. No. B8399435
M. Wt: 269.21 g/mol
InChI Key: SCIHGMXLYVKLOT-UHFFFAOYSA-N
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Patent
US05389653

Procedure details

ba) A suspension of 580.1 mg of 2-bromo-4'-hydroxy-3'-methoxy-5'-nitroacetophenone in 10 ml of ethanol is treated with 443.8 mg of selenium dioxide and heated under reflux for 71 hours. Thereafter, the selenium is removed by filtration and the filtrate is evaporated. The residue is dissolved in methylene chloride, washed with saturated sodium chloride solution, dried over sodium sulfate, filtered and evaporated. There is obtained ethyl 4-hydroxy-3-methoxy-5-nitrophenylglyoxylate of m.p. 165°-167° (from ethanol).
Name
2-bromo-4'-hydroxy-3'-methoxy-5'-nitroacetophenone
Quantity
580.1 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
443.8 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([OH:14])=[C:7]([O:15][CH3:16])[CH:6]=1)=[O:4].[Se](=O)=[O:18].[CH2:20]([OH:22])[CH3:21]>>[OH:14][C:8]1[C:9]([N+:11]([O-:13])=[O:12])=[CH:10][C:5]([C:3](=[O:4])[C:2]([O:22][CH2:20][CH3:21])=[O:18])=[CH:6][C:7]=1[O:15][CH3:16]

Inputs

Step One
Name
2-bromo-4'-hydroxy-3'-methoxy-5'-nitroacetophenone
Quantity
580.1 mg
Type
reactant
Smiles
BrCC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)OC
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
443.8 mg
Type
reactant
Smiles
[Se](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 71 hours
Duration
71 h
CUSTOM
Type
CUSTOM
Details
Thereafter, the selenium is removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in methylene chloride
WASH
Type
WASH
Details
washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1[N+](=O)[O-])C(C(=O)OCC)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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